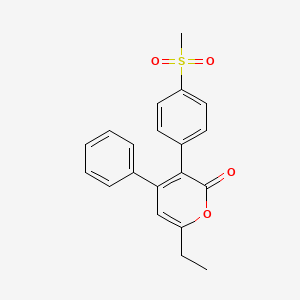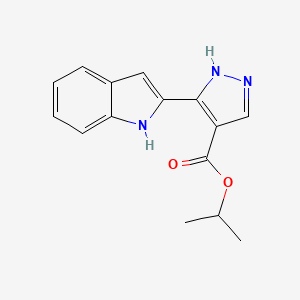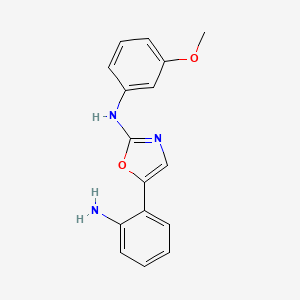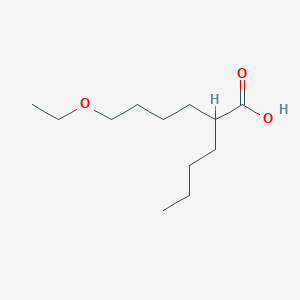
4-Dodecanol, 6-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecanol, 6-ethyl- is an organic compound belonging to the class of fatty alcohols. These compounds are characterized by a long aliphatic chain with a hydroxyl group (-OH) attached to one end. 4-Dodecanol, 6-ethyl- is a derivative of dodecanol, which is commonly used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Dodecanol, 6-ethyl- can be synthesized through several methods. One common laboratory method involves the Bouveault-Blanc reduction of ethyl laurate . This process reduces the ester to the corresponding alcohol using sodium and ethanol as reducing agents.
Industrial Production Methods
Industrially, 4-Dodecanol, 6-ethyl- can be produced via the hydrogenation of fatty acids derived from palm kernel oil or coconut oil . This method involves the catalytic hydrogenation of the fatty acid methyl esters to produce the corresponding alcohols.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecanol, 6-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces hydrocarbons.
Substitution: Produces alkyl halides.
Wissenschaftliche Forschungsanwendungen
4-Dodecanol, 6-ethyl- has various applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 4-Dodecanol, 6-ethyl- is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is crucial in applications such as emulsification and solubilization of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanol: A similar fatty alcohol with a 12-carbon chain but without the ethyl substitution.
Lauryl Alcohol: Another name for dodecanol, commonly used in the production of surfactants.
1-Bromododecane: A halogenated derivative of dodecanol used as an alkylating agent.
Uniqueness
4-Dodecanol, 6-ethyl- is unique due to its ethyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it particularly useful in specific applications where these modified properties are advantageous .
Eigenschaften
CAS-Nummer |
574730-30-6 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
6-ethyldodecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-8-9-11-13(6-3)12-14(15)10-5-2/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
PEMNVJXSHLBJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)CC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)

![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)


![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)



![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)


![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)
